molecular formula C19H21N3O6S2 B2537055 Methyl (2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carbonyl)carbamate CAS No. 864941-24-2

Methyl (2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carbonyl)carbamate

Cat. No. B2537055
CAS RN: 864941-24-2
M. Wt: 451.51
InChI Key: OSLNUEYHTRRWEB-UHFFFAOYSA-N
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Description

Methyl (2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carbonyl)carbamate, also known as PTC-209, is a small molecule inhibitor of BMI-1, a protein that plays a key role in the self-renewal of stem cells. PTC-209 has been shown to have potential therapeutic applications in cancer treatment and regenerative medicine.

Scientific Research Applications

Pharmacological Properties

Methyl (2-(4-(piperidin-1-ylsulfonyl)benzamido)thiophene-3-carbonyl)carbamate, and related compounds, have been studied for their pharmacological properties. For instance, CDRI‐81/470, a structurally similar compound, is noted for its broad-spectrum anthelmintic efficacy, demonstrating effectiveness against intestinal and systemic parasitism in rats (Nagaraja et al., 2000). Additionally, the compound PF-04455242, with a similar molecular structure, has been characterized as a high-affinity antagonist selective for κ-opioid receptors, showing potential in the treatment of depression and addiction disorders (Grimwood et al., 2011).

Chemical Synthesis and Characterization

Studies have also focused on the synthesis and characterization of similar compounds. For example, Sedlák et al. (2008) explored the synthesis of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones, a process that could be relevant to the synthesis of this compound and related compounds (Sedlák et al., 2008).

Application in Antitumor Research

There is research interest in similar compounds for their potential antitumor properties. R 17934 -NSC 238159, another structurally related compound, has shown activity against various types of cancer, including lymphoid leukemia and melanotic melanoma, highlighting the potential therapeutic applications of these types of compounds (Atassi & Tagnon, 1975).

Bioactivity and Metabolism Studies

Other research has explored the bioactivity and metabolism of these compounds. For instance, the effects of CDRI Comp. 81-470 on energy metabolism in specific parasites were studied, providing insights into the biochemical pathways influenced by these compounds (Srivastava et al., 1989). Additionally, the disposition and metabolism of SB-649868, a novel orexin receptor antagonist with a related structure, was examined, demonstrating the complex pharmacokinetics of these types of molecules (Renzulli et al., 2011).

properties

IUPAC Name

methyl N-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]thiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S2/c1-28-19(25)21-17(24)15-9-12-29-18(15)20-16(23)13-5-7-14(8-6-13)30(26,27)22-10-3-2-4-11-22/h5-9,12H,2-4,10-11H2,1H3,(H,20,23)(H,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLNUEYHTRRWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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